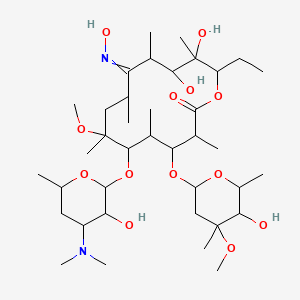

Clarithromycin Impurity L

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clarithromycin Impurity L, also known as Clarithromycin EP Impurity L, is a compound with the molecular formula C38H70N2O13 . It is a key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides .

Synthesis Analysis

The synthesis of this compound involves a scalable process for the preparation of substantially pure Clarithromycin 9- (E)-oxime, with less than 1.2% of the (Z)-isomer . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer . High-performance liquid chromatography is used to identify and estimate both manufacturing and degradation impurities .Molecular Structure Analysis

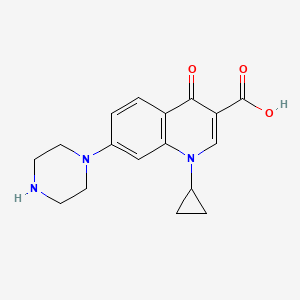

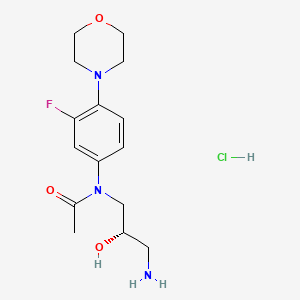

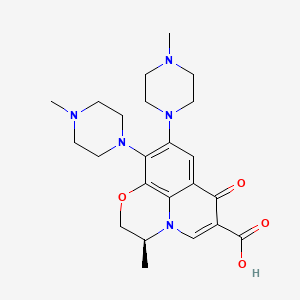

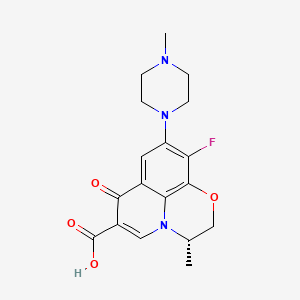

The molecular structure of this compound is complex, with multiple functional groups and chiral centers . The exact mass of the molecule is 762.48779029 g/mol .Chemical Reactions Analysis

The formation of the decladinosylated impurity is inevitable, which further increases in proportion with the consumption of clarithromycin . The optimal pH parameter for the reaction was proposed to be in the range of 7–8 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 763.0 g/mol . It has 5 hydrogen bond donors and 15 hydrogen bond acceptors . The compound also has 8 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Clarithromycin, a semi-synthetic antibiotic, is analyzed using high-performance liquid chromatography (HPLC) to identify and estimate manufacturing and degradation impurities, including Clarithromycin Impurity L. This method aids in identifying known impurities at levels as low as 0.10% (w/w) (Morgan et al., 1990).

A stability-indicating HPLC method has been developed for the separation of clarithromycin and related substances in bulk samples. This method helps in impurity profiling of clarithromycin, providing vital insights into the presence of impurities like this compound (Abuga et al., 2001).

The pharmacokinetics of clarithromycin, including the metabolism and excretion patterns which might influence the formation of impurities like this compound, are well-documented. These insights are crucial for understanding how impurities might form during the drug's metabolic process (Rodvold, 1999).

Clarithromycin's impact on the environment, particularly its ecological risks to aquatic ecosystems, has been studied. This includes analyzing how impurities like this compound might affect non-target organisms in the environment (Peng et al., 2020).

The stability of clarithromycin under the influence of ionizing radiation has been analyzed, which is significant for understanding the formation and stability of impurities like this compound during such processes (Salem et al., 2017).

Research on mutations in the 23S rRNA gene of clarithromycin-resistant Mycobacterium intracellulare provides insights into the resistance mechanisms that might also involve impurities like this compound (Meier et al., 1994).

The impact of different lipids on the properties of clarithromycin incorporated in solid lipid nanoparticles has been studied. This can shed light on how various formulation processes might influence the presence and behavior of impurities like this compound (Öztürk et al., 2019).

Clarithromycin's antimicrobial activity, pharmacokinetic properties, and therapeutic potential, including the influence of impurities like this compound on these aspects, have been reviewed in depth (Peters & Clissold, 1992).

The effect of clarithromycin on volatile fatty acid production from waste activated sludge anaerobic fermentation has been investigated, which is relevant for understanding the environmental impact of clarithromycin and its impurities (Huang et al., 2019).

A method for the determination of clarithromycin content in capsules using HPLC-evaporative light scattering detector assay has been developed, which is essential for quality control and ensuring the minimal presence of impurities like this compound (Tai Shun-zhan, 2009).

Wirkmechanismus

Zukünftige Richtungen

Clarithromycin Impurity L is a key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides . The scalable process for its preparation has been successfully upscaled to a multikilogram scale, enabling the large-scale manufacturing of potential APIs derived from this scaffold . This suggests potential future directions in the development of new bioactive macrolides.

Eigenschaften

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJRTBANFUBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)